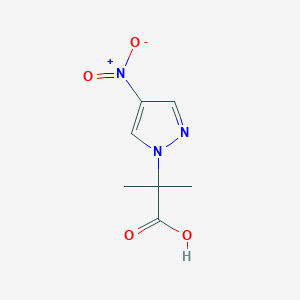

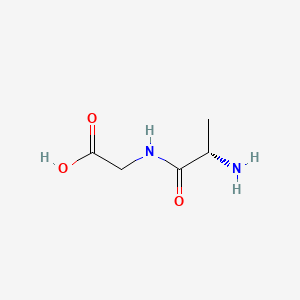

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine involves the formation of a dihydropyridine ring with a nitrophenyl substituent and ester groups in a cis/cis arrangement . Although the synthesis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid is not detailed, similar methodologies could potentially be applied, such as the introduction of nitro groups to the pyrazole ring as seen in the reactions of 1-methyl-5-amino-4-pyrazolecarboxamide with nitrous acid .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical properties and reactivity. The crystal structure of the related compound mentioned in paper shows an orthogonal arrangement of the phenyl ring with the nitro substituent in a synperiplanar configuration to the dihydropyridine ring. This suggests that steric and electronic factors play a significant role in the molecular conformation of these compounds, which would also be relevant for the structure of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions. For example, the compound in paper undergoes reactions with several reagents, leading to the formation of new oxopyrazolinylpyridines and related heterocycles. This indicates that the pyrazole moiety in 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid could also be reactive, allowing for further functionalization or participation in cycloaddition reactions, substitution reactions, or other transformations typical for pyrazole rings.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid are not directly reported, the properties of similar compounds can provide some expectations. Pyrazole derivatives often exhibit varied solubility depending on their substitution patterns, and the presence of nitro groups can influence their acidity, reactivity towards nucleophiles, and overall stability. The crystal structure data from paper also provides insight into the solid-state properties, such as molecular packing and potential intermolecular interactions, which could be extrapolated to understand the behavior of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid in the solid state.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Crystal Structures

Hydrogen-Bonded Molecular Structures : Research has shown that derivatives of 1H-pyrazole, which share a similar structural framework with 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, exhibit unique hydrogen-bonded molecular structures. These structures include hydrogen-bonded chains and sheets in crystals, which are significant in the study of molecular interactions and crystal engineering (Portilla et al., 2007).

Hydrogen Bonding in Crystallization : Similar compounds have been used to study the role of hydrogen bonding in crystallization processes. These insights are crucial in the field of crystallography and material science, providing a deeper understanding of molecular assembly and crystal formation (Kumarasinghe et al., 2009).

Synthetic Chemistry and Transformations

Synthesis of Nitro and Amino N-Heterocycles : The synthesis of nitro and amino derivatives of N-heterocycles, including pyrazole, highlights the use of similar compounds in synthetic organic chemistry. These reactions are fundamental in the creation of various pharmaceutical and agrochemical products (Takagi et al., 1987).

Diverse Chemical Transformations : 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid and its analogs are involved in a range of chemical transformations. These transformations are pivotal in developing new chemical entities with potential applications in various industries, including pharmaceuticals and materials science (El’chaninov et al., 2018).

Biological and Medicinal Applications

- Inhibitors of Corrosion and Antitumor Agents : Some derivatives of 1H-pyrazole, structurally similar to 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid, have been studied as corrosion inhibitors and potential antitumor agents. This indicates the compound's potential application in industrial maintenance and cancer research (Missoum et al., 2013); (Yoshida et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-2-(4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-5(3-8-9)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRIICHRJLLUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201246641 | |

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid | |

CAS RN |

784132-06-5 | |

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784132-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

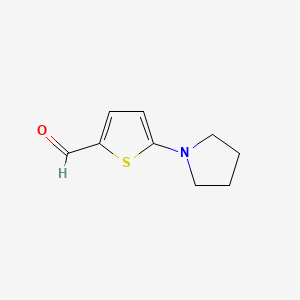

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)